molecular formula C6H12N2O2 B1273976 (Tetrahydro-furan-2-ylmethyl)-urea CAS No. 38336-10-6

(Tetrahydro-furan-2-ylmethyl)-urea

Cat. No. B1273976
CAS RN: 38336-10-6
M. Wt: 144.17 g/mol
InChI Key: WKCQWWYEUQLEJW-UHFFFAOYSA-N
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Description

“(Tetrahydro-furan-2-ylmethyl)-urea” likely refers to a compound that contains a tetrahydrofuran ring, a common motif in organic chemistry . Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom . The “urea” part of the name suggests the presence of a functional group derived from urea, which consists of a carbonyl group flanked by two amine groups .


Synthesis Analysis

While specific synthesis methods for “(Tetrahydro-furan-2-ylmethyl)-urea” were not found, related compounds have been synthesized using various strategies . For instance, tetrahydrofurfuryl ethers have been synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .


Molecular Structure Analysis

The molecular structure of “(Tetrahydro-furan-2-ylmethyl)-urea” would likely include a tetrahydrofuran ring and a urea functional group . The exact structure would depend on the specific arrangement and connectivity of these groups .

Scientific Research Applications

Synthesis and Bioactivity

A key application of (Tetrahydro-furan-2-ylmethyl)-urea is in the synthesis and bioactivity studies of various compounds. Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and tested its susceptibility against pathogens like Escherichia coli and Salmonella typhi. The study suggests potential medicinal uses due to its broad spectrum of activity (Donlawson et al., 2020).

Biomass-Based Synthesis

Another important application is the biomass-based synthesis of furfural-related compounds. Orie et al. (2018) reported the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea from furfural and urea, highlighting its potential in pharmaceutical and chemical industries (Orie et al., 2018).

Antimicrobial Activity

The antimicrobial activity of furan-2-ylmethyl-urea derivatives has been a significant focus. Mageed et al. (2021) investigated the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, demonstrating the potential of these compounds in antimicrobial applications (Mageed et al., 2021).

Environmental Applications

In the environmental sector, Qian et al. (2021) studied the effectiveness of urea in reducing emissions of polychlorinated dibenzo-p-furans and dioxins from municipal solid waste incineration, showcasing its role in pollution control (Qian et al., 2021).

Future Directions

The future directions for research on “(Tetrahydro-furan-2-ylmethyl)-urea” would depend on its potential applications. For instance, if it’s a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

oxolan-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCQWWYEUQLEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394951
Record name (Tetrahydro-furan-2-ylmethyl)-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-furan-2-ylmethyl)-urea

CAS RN

38336-10-6
Record name (Tetrahydro-furan-2-ylmethyl)-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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